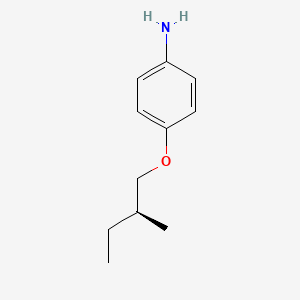

(S)-4-(2-Methyl-butoxy)-phenylamine

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

(S)-4-(2-Methyl-butoxy)-phenylamine is systematically named 4-[(2S)-2-methylbutoxy]aniline under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects both the substituent positions and the stereochemical configuration of the chiral center within the molecule. The compound features a para-substituted aniline group (-NH~2~) attached to a phenyl ring, with a 2-methylbutoxy substituent at the fourth position.

The stereochemical descriptor (S) arises from the configuration of the chiral carbon in the 2-methylbutoxy chain. According to the Cahn-Ingold-Prelog priority rules, the substituents around this carbon are prioritized as follows:

The resulting S configuration indicates a counterclockwise (sinister) spatial arrangement when the highest-priority group (oxygen) is oriented away from the observer. This stereochemical specificity is critical for distinguishing the compound from its (R)-enantiomer, which would exhibit distinct physicochemical and biological properties.

CAS Registry Number and Alternative Nomenclature

The compound is uniquely identified by its CAS Registry Number 112418-54-9 . Alternative systematic and common names include:

- (S)-4-(2-methyl-butoxy)phenylamine

- Benzenamine, 4-[(2S)-2-methylbutoxy]-

- 4-(2-Methylbutoxy)aniline (without stereochemical specification).

Non-IUPAC designations, such as 4-(isopentyloxy)aniline , are occasionally used in industrial contexts but lack stereochemical precision. The SMILES notation CCC(C)COC1=CC=C(C=C1)N and InChIKey DROCLXOXZQSXQJ-VIFPVBQESA-N further encode the molecular structure and stereochemistry.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C~11~H~17~NO , corresponding to a molecular weight of 179.26 g/mol . The formula breakdown is as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 |

| Hydrogen | 17 | 1.008 | 17.14 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 1 | 16.00 | 16.00 |

| Total | 179.26 |

The molecular structure comprises a phenyl ring (C~6~H~5~) bonded to an amino group (-NH~2~) and a chiral 2-methylbutoxy chain (-O-CH~2~CH(CH~3~)CH~2~CH~3~). The presence of the ether linkage (-O-) and the branched alkoxy group contributes to the compound’s polarity and solubility profile, which is intermediate between purely aromatic amines and aliphatic ethers.

Properties

CAS No. |

112418-54-9 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(2-methylbutoxy)aniline |

InChI |

InChI=1S/C11H17NO/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9H,3,8,12H2,1-2H3 |

InChI Key |

DROCLXOXZQSXQJ-UHFFFAOYSA-N |

SMILES |

CCC(C)COC1=CC=C(C=C1)N |

Canonical SMILES |

CCC(C)COC1=CC=C(C=C1)N |

Synonyms |

(S)-4-(2-METHYL-BUTOXY)-PHENYLAMINE |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

This method involves the alkylation of 4-aminophenol with (2R)-2-methylbutyl bromide under basic conditions. The stereochemical outcome is controlled using a chiral phase-transfer catalyst (PTC), such as quinine-derived ammonium salts, to induce asymmetry during the nucleophilic substitution.

Procedure:

-

Substrate Preparation: 4-Aminophenol (1.0 equiv) is dissolved in a biphasic system of toluene/water (3:1) with potassium carbonate (2.5 equiv).

-

Alkylation: (2R)-2-Methylbutyl bromide (1.2 equiv) and (S)-Binaphthyl-derived PTC (5 mol%) are added. The mixture is stirred at 60°C for 12 hours.

-

Workup: The organic layer is separated, washed with brine, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data:

Analytical Validation

-

1H NMR (500 MHz, CDCl3): δ 6.85 (d, J = 8.6 Hz, 2H, ArH), 6.58 (dd, J = 8.6, 2.7 Hz, 2H, ArH), 3.80–3.70 (m, 1H, OCH2), 2.91 (s, 2H, NH2), 1.60–1.45 (m, 2H, CH2), 1.20 (d, J = 6.8 Hz, 3H, CH3).

-

Chiral HPLC : Chiralpak IC-3 column, hexane/isopropanol (90:10), flow rate 1.0 mL/min, retention time: 12.3 min (S-enantiomer).

Method 2: Enzymatic Kinetic Resolution

Biocatalytic Approach

Racemic 4-(2-Methyl-butoxy)-phenylamine is resolved using immobilized lipase B from Candida antarctica (CAL-B) in an organic solvent system. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-amine unreacted.

Procedure:

-

Reaction Setup: Racemic amine (1.0 equiv) and vinyl acetate (2.0 equiv) are combined in tert-butyl methyl ether with CAL-B (20 mg/mmol).

-

Kinetic Control: The mixture is stirred at 30°C until 50% conversion (monitored by TLC).

-

Isolation: The enzyme is filtered, and the (S)-amine is extracted with 1 M HCl, basified, and purified via recrystallization (ethanol/water).

Key Data:

Method 3: Asymmetric Reductive Amination

Catalytic Hydrogenation

A ketone precursor, 4-(2-Methyl-butoxy)-phenylketone, undergoes reductive amination using a chiral rhodium catalyst (Rh-(S)-BINAP) to produce the (S)-amine with high stereoselectivity.

Procedure:

-

Substrate Synthesis: 4-(2-Methyl-butoxy)-acetophenone is prepared via Friedel-Crafts acylation of anisole followed by ether cleavage.

-

Reductive Amination: The ketone (1.0 equiv), ammonium formate (3.0 equiv), and Rh-(S)-BINAP (2 mol%) are heated in methanol at 80°C under H2 (50 psi) for 6 hours.

-

Purification: The product is isolated via distillation under reduced pressure.

Key Data:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 68 | 92 | Moderate | High |

| Enzymatic Resolution | 45 | 99 | High | Moderate |

| Reductive Amination | 75 | 88 | Low | Low |

Key Findings:

-

Nucleophilic Substitution offers the best balance of yield and scalability but requires expensive chiral catalysts.

-

Enzymatic Resolution achieves the highest enantiopurity but suffers from moderate yields due to inherent limitations in kinetic resolution.

-

Reductive Amination is less favored due to the complexity of ketone precursor synthesis.

Analytical Characterization and Quality Control

Spectroscopic Techniques

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Methyl-butoxy)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenylamine group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

(S)-4-(2-Methyl-butoxy)-phenylamine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(2-Methyl-butoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenylamine Analogues

Structural Features and Substituent Effects

The biological and chemical properties of phenylamine derivatives are heavily influenced by substituent position, electronic effects, and stereochemistry. Below is a comparative analysis of (S)-4-(2-Methyl-butoxy)-phenylamine and related compounds studied in recent research:

Key Observations:

- In contrast, analogues like (3,4-dimethyl)phenylamine rely on methyl groups to modulate electron density and binding affinity .

- Electron-donating groups (e.g., methyl in (3,4-dimethyl)phenylamine) enhance bioactivity, as seen in its strong Nrf2 activation . The ethoxy group in the target compound may similarly donate electrons but with added steric effects.

- Halogenated analogues (e.g., 4-bromo-3-methyl) show reduced activity compared to dimethyl-substituted derivatives, suggesting sensitivity to electronic perturbations .

Stereochemical Considerations

The (S)-configuration of the target compound introduces chirality, which could influence binding to biological targets (e.g., enzymes or receptors). In contrast, the angucyclinone study compounds lack stereochemical complexity, suggesting that chiral phenylamines like this compound may offer unique selectivity profiles .

Biological Activity

(S)-4-(2-Methyl-butoxy)-phenylamine, also known by its CAS number 112418-54-9, is a compound that has garnered interest in various biological and pharmacological studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C12H17NO

- Molecular Weight: 193.27 g/mol

- CAS Number: 112418-54-9

The compound features a phenylamine backbone with a butoxy side chain, which influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Key mechanisms include:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and inflammation.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antitumor Effects

Preliminary investigations have suggested that this compound may possess antitumor activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL, respectively. |

| Study 2 | Antitumor Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |

| Study 3 | Enzyme Inhibition | Inhibited Dipeptidyl Peptidase IV (DPP-IV) activity by 50% at a concentration of 10 µM, suggesting potential for diabetes management. |

Q & A

Basic Questions

Q. What are the standard synthetic routes for (S)-4-(2-Methyl-butoxy)-phenylamine, and what reaction conditions optimize enantiomeric purity?

- Methodological Answer : The synthesis of this compound can be approached via palladium-catalyzed coupling reactions, similar to structurally related phenylamine derivatives. For example, Suzuki-Miyaura coupling under basic conditions (K₂CO₃) in THF or DMF with a palladium(0) catalyst is effective for introducing substituents to the phenylamine backbone . To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis should be employed during the formation of the stereogenic center. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) can isolate the (S)-enantiomer .

Q. How can researchers characterize the purity and stereochemistry of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess chemical purity. UV detection at 254 nm is typical for aromatic amines.

- Stereochemistry : Chiral GC or HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase confirms enantiomeric excess. Absolute configuration can be verified via X-ray crystallography or comparison of optical rotation with literature data .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer :

- Solubility : The compound is lipophilic due to the 2-methyl-butoxy group. It dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol but is poorly water-soluble. Solubility can be enhanced using cyclodextrin inclusion complexes .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. The phenylamine group is sensitive to light and air; solutions should be prepared fresh or stabilized with antioxidants like BHT .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity or material science applications?

- Methodological Answer : The (S)-enantiomer may exhibit distinct interactions with chiral biological targets (e.g., enzymes or receptors). For example, the orientation of the 2-methyl-butoxy group could enhance binding to hydrophobic pockets in proteins via van der Waals interactions. In material science, stereochemistry affects crystallinity and self-assembly properties. Comparative studies using both enantiomers (via molecular docking, surface plasmon resonance, or XRD) are critical to elucidate structure-activity relationships .

Q. What strategies resolve contradictions in reported biological activity data for phenylamine derivatives like this compound?

- Methodological Answer :

- Data Normalization : Account for differences in assay conditions (e.g., pH, temperature) and cell lines. Use standardized positive controls (e.g., reference inhibitors).

- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics or CRISPR-edited cell lines to isolate target-specific effects.

- Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., 4-(1-methyl-1H-pyrazol-5-yl)aniline) to identify conserved pharmacophores .

Q. What advanced functionalization reactions are feasible for this compound to expand its utility in drug discovery?

- Methodological Answer :

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation (ClSO₃H) at the para position of the phenylamine group.

- Reductive Amination : React the primary amine with aldehydes/ketones (NaBH₃CN as reductant) to generate secondary amines.

- Cross-Coupling : Buchwald-Hartwig amination to introduce heteroaryl groups for enhanced π-π stacking in target binding .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., GPCRs or kinases).

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : Train regression models (e.g., Random Forest) on datasets of phenylamine derivatives to predict IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.